6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
The synthesis of 6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylpyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the cyclization process .
Chemical Reactions Analysis
6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate (KMnO4).
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine: Similar in structure but lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine: Lacks the bromine atom, which can influence its interaction with biological targets and its overall stability.
The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
83472-66-6 |
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Molecular Formula |
C7H5BrClN3 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
6-bromo-5-chloro-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-3-10-5-2-4(8)6(9)11-7(5)12/h2-3H,1H3 |
InChI Key |
YDILQQUUQWCDST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=CC(=C(N=C21)Cl)Br |
Origin of Product |
United States |
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